molecular formula C25H22N6O3 B565073 Candesartan-d5 Methyl Ester CAS No. 1216502-48-5

Candesartan-d5 Methyl Ester

Cat. No. B565073
M. Wt: 459.521
InChI Key: RBPFEPGTRLLUKI-WNWXXORZSA-N
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Description

Candesartan-d5 Methyl Ester is a labeled antagonist of angiotensin II receptors1. It is a deuterated ester of candesartan and an inhibitor of angiotensin II receptors1. The molecular formula is C25H17D5N6O3, and the molecular weight is 459.511.



Synthesis Analysis

The synthesis of Candesartan-d5 Methyl Ester starts from methyl anthranilate. The 3-nitro group is introduced by acid-catalyzed rearrangement of the corresponding methyl N-nitroanthranilate. The (2‘-cyanobiphenyl-4-yl)methyl side chain is introduced by N-alkylation of the appropriate N-nitroanthranilic acid derivative. In the most efficient procedure, methyl N,3-dinitroanthranilate was N-alkylated with 4‘-bromomethyl-biphenyl-2-nitrile. The catalytic reduction of the aromatic nitro group was accompanied by the removal of the N-nitro function to afford the required key intermediate in good yield2.



Molecular Structure Analysis

The molecular structure of Candesartan-d5 Methyl Ester is represented by the formula C25H17D5N6O31. It is a complex structure that includes a biphenyl group, a tetrazole ring, and a benzimidazole ring1.



Chemical Reactions Analysis

The specific chemical reactions involving Candesartan-d5 Methyl Ester are not detailed in the search results. However, it is known that the compound is a deuterated ester of candesartan1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Candesartan-d5 Methyl Ester include its molecular formula (C25H17D5N6O3) and molecular weight (459.51)1. Further details about its physical and chemical properties are not available in the search results.


properties

IUPAC Name

methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFEPGTRLLUKI-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Candesartan-d5 Methyl Ester

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